4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
CAS No.:
Cat. No.: VC20480003
Molecular Formula: C16H11BBr2F2N2O
Molecular Weight: 455.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BBr2F2N2O |
|---|---|
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
| Standard InChI | InChI=1S/C16H11BBr2F2N2O/c1-24-11-4-2-10(3-5-11)16-12-6-8-14(18)22(12)17(20,21)23-13(16)7-9-15(23)19/h2-9H,1H3 |
| Standard InChI Key | AJENOTYRTBQNFJ-UHFFFAOYSA-N |
| Canonical SMILES | [B-]1(N2C(=CC=C2Br)C(=C3[N+]1=C(C=C3)Br)C4=CC=C(C=C4)OC)(F)F |
Introduction
The compound 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule with a unique structure. It belongs to a class of compounds known for their intricate ring systems and functional groups, which often confer specific chemical and biological properties.
Potential Applications
Compounds with similar structures are often explored for their potential applications in fields like pharmaceuticals, materials science, and organic electronics. The presence of bromine and fluorine atoms suggests potential uses in areas requiring high reactivity or stability.
Data Table: Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C16H11BBr2F2N2O |
| Molecular Weight | Not specified (related compound: ~326.1 g/mol) |
| CAS Number | Not available in search results |
| Functional Groups | Bromo, fluoro, azo, methoxy |
Research Findings and Challenges
Research on this specific compound is limited, and detailed studies on its chemical properties, biological activity, or environmental impact are not readily available. Challenges in studying such compounds include their complex synthesis and the need for advanced analytical techniques to fully characterize their structures and properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume